[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine
Description
[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine is a tertiary amine featuring a 4-methoxyphenethyl group linked to a 1-methylpiperidin-4-yl moiety. This structure combines aromatic and alicyclic amine components, which are common in bioactive molecules targeting neurological or anticancer pathways. The methyl substitution on the piperidine ring may modulate lipophilicity and steric effects, impacting pharmacokinetics .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(13-4-6-15(18-3)7-5-13)16-14-8-10-17(2)11-9-14/h4-7,12,14,16H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEYLXKJXCYVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.
Amidation Reaction: The 4-methoxyphenylacetyl chloride is then reacted with 1-methylpiperidine in the presence of a base such as triethylamine to form the desired amide intermediate.
Reduction: The final step involves the reduction of the amide intermediate using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel piperidine-based compounds.
Biology: In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various receptors.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine Dihydrochloride
- Structure : Differs by lacking the 1-methyl group on the piperidine.
- Properties: The dihydrochloride salt form (CAS 108555-25-5) suggests improved solubility for pharmaceutical applications.
(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine
- Structure : Replaces the 1-methyl group with ethyl.
- Impact : Larger alkyl groups (ethyl vs. methyl) increase lipophilicity, which could enhance blood-brain barrier penetration but may reduce metabolic stability .
1-Methylpiperidine-4-methylamine
- Structure : Features a methylamine side chain on the piperidine.
Variations in the Aromatic or Amine Moieties
[1-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine
- Structure : Replaces the 1-methylpiperidin-4-yl group with a p-tolyl (methylphenyl) amine.
- Activity: The absence of the piperidine ring may diminish affinity for amine transporters or receptors, as seen in venlafaxine analogues (), where piperidine-like structures are critical for serotonin/norepinephrine reuptake inhibition .
Astemizole Derivatives
- Structure : Incorporates a benzimidazole-piperidine scaffold with a 4-methoxyphenethyl chain.
- Activity : Astemizole’s antihistamine activity highlights the versatility of 4-methoxyphenethyl-piperidine hybrids, though the target compound’s simpler structure may lack histamine receptor affinity .
Triphenylethylene Derivatives (e.g., Compounds 2A–2E in )
Physicochemical and Spectroscopic Comparisons
*Estimated based on molecular formula.
Biological Activity
[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine, also known as 4-Methoxyphenyl-(1-Methyl-piperidin-4-yl)-amine, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H26N2O
- Molecular Weight : 262.4 g/mol
- Melting Point : 46–47 °C
- Boiling Point : 174–175 °C (at 4 mm Hg)
Synthesis
The synthesis of this compound involves several steps, including the formation of key intermediates and the final coupling of the piperidine and methoxyphenyl groups. The compound's synthesis has been documented in various studies, highlighting its crystalline nature and purity levels achieved during the process.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Receptor Affinity : The compound has shown affinity for various neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Antidepressant Effects : Studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models, although specific data on this compound is limited.
- Analgesic Properties : Preliminary investigations suggest that it may possess analgesic properties, making it a candidate for pain management therapies.
Case Studies and Experimental Findings
A notable study published in PMC investigated the synthesis and biological evaluation of related compounds, which provided insights into their pharmacological potential. The study reported:
- In vitro assays demonstrated that compounds with similar structural motifs had significant activity against certain biological targets.
- IC50 Values : The most active derivatives exhibited IC50 values in the nanomolar range, indicating potent biological activity.
Data Table
| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | C16H26N2O | Not Specified | Potential antidepressant and analgesic properties |
| Related Compound A | C15H24N2O | 900 | Antidepressant-like activity |
| Related Compound B | C14H22N2O | 700 | Analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
